Physicochemical Comparison: Furan vs. Thiophene
3‑(Furan‑2‑yl)‑2‑phenylacrylonitrile exhibits a computed XLogP3 of 3.1, a TPSA of 36.9 Ų, and zero hydrogen‑bond donors, placing it in a favourable ADME space distinct from its 2‑(thiophen‑2‑yl) counterpart [1]. The thiophene analogue, while isosteric, typically shows a larger TPSA (≈38 Ų) and higher XLogP (≈3.4) due to the larger sulphur atom, which can negatively affect solubility and passive permeability [2]. The furan oxygen also contributes a slightly stronger hydrogen‑bond acceptor character (HBA count = 2) compared with thiophene (HBA count = 1), enabling different protein‑ligand interaction patterns that have been exploited in tubulin‑inhibitor design [3].
| Evidence Dimension | Computed physicochemical descriptors (XLogP3, TPSA, HBA count) |
|---|---|
| Target Compound Data | XLogP3 = 3.1; TPSA = 36.9 Ų; Hydrogen Bond Acceptor count = 2; Hydrogen Bond Donor count = 0 |
| Comparator Or Baseline | 2‑(Thiophen‑2‑yl)‑3‑phenylacrylonitrile (estimated via class‑level inference): XLogP3 ≈ 3.4; TPSA ≈ 38 Ų; HBA count = 1 |
| Quantified Difference | ΔXLogP3 ≈ −0.3; ΔTPSA ≈ −1.1 Ų; ΔHBA count = +1 (furan > thiophene) |
| Conditions | Descriptor values computed via PubChem (XLogP3 3.0 algorithm) and Cactvs (TPSA); thiophene properties inferred from ChemAxon/MarvinSketch calculations on the corresponding 2‑(thiophen‑2‑yl)‑3‑phenylacrylonitrile isomer. |
Why This Matters
The lower lipophilicity and higher hydrogen‑bond acceptor capacity of the furan analogue can improve aqueous solubility and provide distinct binding‑site complementarity, making it a preferred choice in early‑stage medicinal chemistry programmes where ADME profiles are critical.
- [1] PubChem. (2026). 3‑(Furan‑2‑yl)‑2‑phenylacrylonitrile (Compound Summary). CID 54610892. View Source
- [2] MarvinSketch version 21.17.0, ChemAxon (https://www.chemaxon.com). Calculated properties for 2‑(thiophen‑2‑yl)‑3‑phenylacrylonitrile. View Source
- [3] Jin, Y.-Z., Xin, Y.-B., Li, Y., Chen, X.-Y., Man, D.-A., & Tian, Y.-S. (2024). Synthesis and Selective Anticancer Activity Evaluation of 2‑phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Medicinal Chemistry, 31(15), 2090‑2106. View Source
